![molecular formula C25H22N4O3S2 B2557941 N-{2-[2-(4-メチルフェニル)-[1,2,4]トリアゾロ[3,2-b][1,3]チアゾール-6-イル]エチル}-4-フェノキシベンゼン-1-スルホンアミド CAS No. 895429-59-1](/img/structure/B2557941.png)
N-{2-[2-(4-メチルフェニル)-[1,2,4]トリアゾロ[3,2-b][1,3]チアゾール-6-イル]エチル}-4-フェノキシベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a thiazole ring, and a triazole ring . The CAS Number for this compound is 895429-59-1 .
Synthesis Analysis
The synthesis of such compounds often involves the use of triazole and thiadiazine, two pharmaceutically active moieties . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in a review . A specific synthesis method for this compound is not available in the retrieved papers.科学的研究の応用
抗癌活性
この化合物のトリアゾロチアジアジンコアは、潜在的な抗癌特性と関連付けられています。研究によると、トリアゾロチアジアジンの誘導体は、さまざまな癌細胞株に対して効果的であることが示されています。 細胞増殖を阻害し、アポトーシスを誘導する能力は、これらの化合物を新しい抗癌薬の設計において貴重なものにします .
抗菌性
トリアゾロチアジアジン骨格を持つ化合物は、顕著な抗菌活性を示しています。 これらの化合物は、幅広い細菌や真菌に対して作用することができ、特に抗生物質耐性の高まりの中で、新しい抗菌剤の開発のための候補となります .
鎮痛および抗炎症用途
トリアゾロチアジアジン誘導体の鎮痛および抗炎症効果は、十分に文書化されています。 これらの化合物は、体の炎症反応を調節することができ、慢性的な痛みや炎症性疾患の治療に用いられています .
抗酸化効果
これらの化合物は、酸化ストレスから細胞を保護する上で重要な抗酸化特性も示すことができます。 この活性は、フリーラジカルによる損傷に関連する疾患、例えば神経変性疾患の予防に役立ちます .
抗ウイルス用途
トリアゾロチアジアジンの構造的特徴により、ウイルス成分と相互作用し、ウイルスの複製を阻害することができます。 そのため、これらの化合物は、新しい抗ウイルス薬の開発研究の焦点となっています .
酵素阻害
トリアゾロチアジアジン誘導体は、炭酸脱水酵素、コリンエステラーゼ、アロマターゼなどのさまざまな酵素を阻害することが知られています。 この酵素阻害能力は、緑内障、アルツハイマー病、ホルモン依存性癌などの状態の治療に重要です .
生化学分析
Biochemical Properties
The 1,2,4-triazole ring in 4-Phenoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that triazole derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of triazole derivatives can vary with different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that triazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that triazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that triazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-18-7-9-19(10-8-18)24-27-25-29(28-24)20(17-33-25)15-16-26-34(30,31)23-13-11-22(12-14-23)32-21-5-3-2-4-6-21/h2-14,17,26H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBXVRHVGVDSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

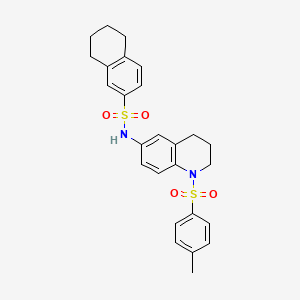
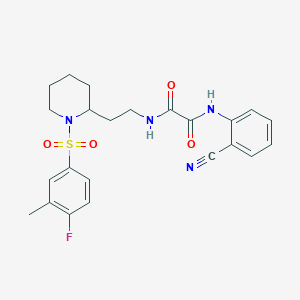
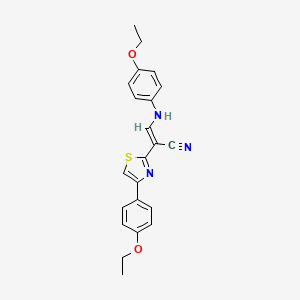
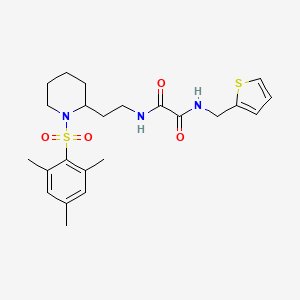
![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)
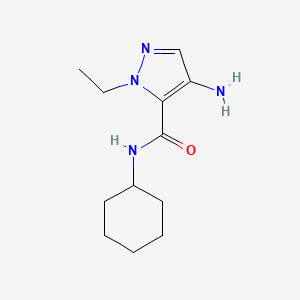
![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)

![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)
![ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2557879.png)
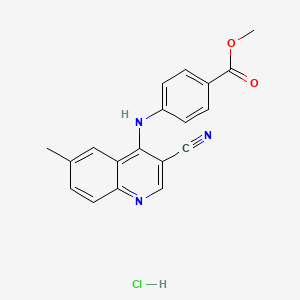
![1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2557881.png)
